REACTION_CXSMILES
|
[CH:1]([C:3]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][N:4]=1)=[O:2].[BH4-].[Na+]>C(O)C>[OH:2][CH2:1][C:3]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=NC=CC=C1F
|
Name
|
|
Quantity
|
309 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous ammonium chloride (5 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the resultant white solid was dissolved in ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (5×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC=CC=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.78 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |